molecular formula C22H34N2O3 B11391525 [4-(2-Methylpropoxy)phenyl]{2-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}methanone

[4-(2-Methylpropoxy)phenyl]{2-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}methanone

Katalognummer: B11391525
Molekulargewicht: 374.5 g/mol
InChI-Schlüssel: CUTUUPJOVCBSJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-{1-[4-(2-METHYLPROPOXY)BENZOYL]PIPERIDIN-2-YL}ETHYL)MORPHOLINE is a complex organic compound that features a morpholine ring, a piperidine ring, and a benzoyl group with a 2-methylpropoxy substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{1-[4-(2-METHYLPROPOXY)BENZOYL]PIPERIDIN-2-YL}ETHYL)MORPHOLINE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzoyl Group: This step involves the acylation of the piperidine ring using 4-(2-methylpropoxy)benzoyl chloride under basic conditions.

    Attachment of the Morpholine Ring: The final step involves the nucleophilic substitution reaction where the morpholine ring is introduced to the piperidine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-{1-[4-(2-METHYLPROPOXY)BENZOYL]PIPERIDIN-2-YL}ETHYL)MORPHOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-(2-{1-[4-(2-METHYLPROPOXY)BENZOYL]PIPERIDIN-2-YL}ETHYL)MORPHOLINE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Biology: The compound can be used in studies involving cell signaling pathways and receptor binding.

Wirkmechanismus

The mechanism of action of 4-(2-{1-[4-(2-METHYLPROPOXY)BENZOYL]PIPERIDIN-2-YL}ETHYL)MORPHOLINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(2-METHYLPROPOXY)BENZOYL]PIPERIDIN-2-YL}ETHYL)MORPHOLINE: A similar compound with slight structural variations.

    4-METHYL-N-(PROP-2-YN-1-YL)BENZENESULFONAMIDE: Another compound with a piperidine ring and benzoyl group.

Uniqueness

4-(2-{1-[4-(2-METHYLPROPOXY)BENZOYL]PIPERIDIN-2-YL}ETHYL)MORPHOLINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C22H34N2O3

Molekulargewicht

374.5 g/mol

IUPAC-Name

[4-(2-methylpropoxy)phenyl]-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C22H34N2O3/c1-18(2)17-27-21-8-6-19(7-9-21)22(25)24-11-4-3-5-20(24)10-12-23-13-15-26-16-14-23/h6-9,18,20H,3-5,10-17H2,1-2H3

InChI-Schlüssel

CUTUUPJOVCBSJB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)COC1=CC=C(C=C1)C(=O)N2CCCCC2CCN3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.